molecular formula C22H25NO2 B1663037 alpha-Pentyl-3-(2-quinolinylmethoxy)benzenemethanol CAS No. 101910-24-1

alpha-Pentyl-3-(2-quinolinylmethoxy)benzenemethanol

Cat. No. B1663037
M. Wt: 335.4 g/mol
InChI Key: JRLOEMCOOZSCQP-UHFFFAOYSA-N
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Description

Alpha-Pentyl-3-(2-quinolinylmethoxy)benzenemethanol, also known as REV 5901, is a poorly water-soluble drug . It is a member of quinolines . It has been shown to be a competitive antagonist of peptidoleukotrienes .


Molecular Structure Analysis

The molecular formula of alpha-Pentyl-3-(2-quinolinylmethoxy)benzenemethanol is C22H25NO2 . Its InChI is InChI=1S/C22H25NO2/c1-2-3-4-12-22(24)18-9-7-10-20(15-18)25-16-19-14-13-17-8-5-6-11-21(17)23-19/h5-11,13-15,22,24H,2-4,12,16H2,1H3 . The Canonical SMILES is CCCCCC(C1=CC(=CC=C1)OCC2=NC3=CC=CC=C3C=C2)O .


Physical And Chemical Properties Analysis

The physicochemical properties of the base and hydrochloride salt of alpha-Pentyl-3-(2-quinolinylmethoxy)benzenemethanol were investigated in order to select an appropriate form of the drug for dosage form development . The pH-solubility profiles of both the base and the salt at 37 degrees C were identical and were in agreement with a pKa value of 3.67 determined by the UV spectral method . The solubility of the drug (approximately 0.002 mg/mL at pH 6) increased gradually with a decrease in pH and reached a value of 0.95 mg/mL at pH 1 .

Scientific Research Applications

1. Preformulation and Solubility Characteristics

Alpha-Pentyl-3-(2-quinolinylmethoxy)benzenemethanol, also known as REV 5901, has been studied for its physicochemical properties, particularly in relation to its solubility. A study by Serajuddin et al. (1986) focused on the solubility behavior of this compound in different pH environments. They found that the solubility increased significantly at lower pH levels, highlighting its pH-dependent solubility profile, which is crucial for dosage form development in pharmaceutical applications (Serajuddin et al., 1986).

2. Pharmaceutical Formulation and Bioavailability

Another aspect of REV 5901 research involves its incorporation into pharmaceutical formulations to enhance bioavailability. Serajuddin et al. (1988) investigated the use of solid dispersions and various vehicles for the drug, aiming to improve its dissolution rate and bioavailability. Their research demonstrated the potential of using specific vehicles to enhance the drug's performance, especially important for poorly water-soluble drugs like REV 5901 (Serajuddin et al., 1988).

3. Inhibition of Leukotriene Release

REV 5901 has been shown to be effective in inhibiting leukotriene release, as explored by Tennant et al. (1987). This activity is significant in the context of conditions like asthma, where leukotriene release plays a role. The study indicated that REV 5901 could be beneficial in treating clinical disorders involving leukotriene release (Tennant et al., 1987).

4. Role as a Peptidoleukotriene Antagonist

The compound has also been studied for its potential as a peptidoleukotriene antagonist. Research by Van Inwegen et al. (1987) demonstrated its efficacy in this role, suggesting its usefulness in understanding the role of peptidoleukotrienes in diseases (Van Inwegen et al., 1987).

properties

IUPAC Name

1-[3-(quinolin-2-ylmethoxy)phenyl]hexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO2/c1-2-3-4-12-22(24)18-9-7-10-20(15-18)25-16-19-14-13-17-8-5-6-11-21(17)23-19/h5-11,13-15,22,24H,2-4,12,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRLOEMCOOZSCQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C1=CC(=CC=C1)OCC2=NC3=CC=CC=C3C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00906795
Record name 1-{3-[(Quinolin-2-yl)methoxy]phenyl}hexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00906795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-Pentyl-3-(2-quinolinylmethoxy)benzenemethanol

CAS RN

101910-24-1
Record name alpha-Pentyl-3-(2-quinolinylmethoxy)benzenemethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101910241
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-{3-[(Quinolin-2-yl)methoxy]phenyl}hexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00906795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name REV 5901
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name REV-5901
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WNW5RYD8MG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
RL Choi, S Capello, S Mangat, S Lin… - Acta Pharmacologica …, 1986 - hero.epa.gov
DISPOSITION OF THE 5-LIPOXYGENASE INHIBITOR AND LEUKOTRIENE ANTAGONIST ALPHA-PENTYL-3-(2-QUINOLINYLMETHOXY)BENZENEMETHANOL (REV 5901) IN …
Number of citations: 0 hero.epa.gov
G Owusu-Ababio, MJ Habib - Clinical research and regulatory …, 1998 - Taylor & Francis
The pharmaceutical application of solid dispersion and solid solution of drugs in water soluble carriers to improve their dissolution rates and ultimately bioavailability, was first reported …
Number of citations: 7 www.tandfonline.com
G Srivastava - 2005 - search.proquest.com
Norfloxacin is a fluoroquinolone antibacterial agent. In our early studies, a freely water soluble salt of norfloxacin viz. norfloxacin lactate was prepared. Prepared norfloxacin lactate was …
Number of citations: 0 search.proquest.com
J Haneef, R Chadha - AAPS PharmSciTech, 2018 - Springer
The present research work highlights the development of multicomponent solid form of the antihypertensive drug irbesartan (IRB) to improve its biopharmaceutical attributes. …
Number of citations: 25 link.springer.com
BM Collman, JM Miller, C Seadeek… - Drug development …, 2013 - Taylor & Francis
In recent years, high throughput (HT) screening has become the most widely used approach for early phase salt screening and selection in a drug discovery/development setting. The …
Number of citations: 19 www.tandfonline.com
H Nie, SR Byrn, Q Zhou - Drug Development and Industrial …, 2017 - Taylor & Francis
Using pharmaceutical salts in solid dosage forms can raise stability concerns, especially salt dissociation which can adversely affect the product performance. Therefore, a thorough …
Number of citations: 44 www.tandfonline.com
VP Marasanapalle, JR Crison… - Drug Development …, 2011 - Taylor & Francis
Context: A drug is defined to exhibit food effects if its pharmacokinetic parameter, area under the curve (AUC 0–∞ ) is different when co-administered with food in comparison with its …
Number of citations: 9 www.tandfonline.com
SS Bharate, RA Vishwakarma - Expert opinion on drug delivery, 2013 - Taylor & Francis
Introduction: Preformulation assists scientists in screening lead candidates based on their physicochemical and biopharmaceutical properties. This data is useful for selection of new …
Number of citations: 55 www.tandfonline.com
M McNevin, J Higgins - … and developing molecules with optimal drug-like …, 2014 - Springer
Identification of an optimal crystalline phase of a preclinical drug candidate plays a critical role in drug development, impacting bioavailability, solubility, stability, and physicochemical …
Number of citations: 1 link.springer.com
X Li - 2011 - books.google.com
Understand and assess the design, delivery, and efficacy of orally administered drugs A practical guide to understanding oral bioavailability, one of the major hurdles in drug …
Number of citations: 69 books.google.com

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